molecular formula C18H12Cl2N2O3S B2949284 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477551-33-0

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2949284
CAS No.: 477551-33-0
M. Wt: 407.27
InChI Key: CMJHUBMIJJVHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic small molecule characterized by a benzodioxine-carboxamide core linked to a 3,4-dichlorophenyl-substituted thiazole ring. The 3,4-dichlorophenyl group is a common pharmacophore in sigma receptor ligands (e.g., BD 1008, BD 1047) and other CNS-active compounds, implying possible neuropharmacological applications . The thiazole ring may enhance metabolic stability and bioavailability compared to other heterocycles due to its moderate lipophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3S/c19-12-3-1-10(7-13(12)20)14-9-26-18(21-14)22-17(23)11-2-4-15-16(8-11)25-6-5-24-15/h1-4,7-9H,5-6H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJHUBMIJJVHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the category of benzodioxane derivatives, which have been reported to exhibit various pharmacological effects, including anti-inflammatory and anticancer properties.

  • Molecular Formula : C23H16Cl2N2OS2
  • Molecular Weight : 471.42 g/mol
  • InChI Key : XFRAFXGIXZHJBC-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been explored in various studies. The following sections summarize key findings related to its biological effects.

Anti-inflammatory Activity

Research indicates that benzodioxane derivatives can possess significant anti-inflammatory properties. For instance, studies have shown that certain derivatives exhibit inhibition of inflammatory pathways and cytokine production. The structure of the benzodioxane moiety appears crucial for this activity:

CompoundActivityReference
2,3-Dihydrobenzodioxin with acetic acid substituentAnti-inflammatoryVazquez et al.
Benzodioxane bisamide (CCT251236)HSF1 pathway inhibitor

Anticancer Activity

The compound's anticancer potential has also been investigated. Studies suggest that derivatives with specific substitutions can inhibit cancer cell growth through various mechanisms:

  • Mechanism of Action : Inhibition of key signaling pathways involved in cancer proliferation.
CompoundCancer TypeMechanismReference
CCT251236Ovarian carcinomaGrowth inhibition via HSF1 pathway
Benzodioxane derivative (Compound 7)MAPK pathway inhibitionAnticancer activity

Case Studies

Several case studies highlight the efficacy of benzodioxane derivatives in preclinical models:

  • Study on CCT251236 : Demonstrated significant growth inhibition in human ovarian carcinoma xenograft models. The study emphasized the importance of the benzodioxane structure for maintaining anticancer activity.
  • Inflammation Model : A model using lipopolysaccharide (LPS) induced inflammation showed that certain benzodioxane derivatives significantly reduced inflammatory markers compared to controls.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

Key points from SAR studies include:

  • Positioning of substituents on the benzodioxane ring influences anti-inflammatory and anticancer activities.
  • The presence of electron-withdrawing groups enhances potency against specific targets.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in heterocyclic core substitutions, halogenation patterns, and appended functional groups. Key comparisons include:

Table 1: Structural and Molecular Comparisons

Compound Name Heterocycle Substituents on Aromatic Ring Molecular Formula Molecular Weight Key Features
Target Compound Thiazole 3,4-Dichlorophenyl C₁₈H₁₃Cl₂N₂O₃S ~423.3 High lipophilicity; CNS-targeting potential
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Oxadiazole 2,5-Dichlorophenyl C₁₇H₁₁Cl₂N₃O₄ 404.2 Oxadiazole’s electron-deficient core may reduce metabolic stability
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide Thiazole + Pyrazole Benzodioxinyl (no halogens) C₁₈H₁₈N₄O₃S 370.4 Pyrazole introduces hydrogen-bond donors; lower Cl content reduces toxicity risk
N-(3-Cyanophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide None 3-Cyanophenyl C₁₆H₁₂N₂O₃ 280.3 Absence of heterocycle and halogens limits target specificity

Key Observations:

Heterocycle Impact: Thiazole (target compound) offers balanced lipophilicity and stability, whereas oxadiazole () may confer rigidity but lower metabolic resistance.

Halogenation : The 3,4-dichloro substitution (target) is associated with sigma receptor affinity , while 2,5-dichloro () may alter steric interactions with target proteins.

Functional Groups: The cyano group in increases polarity but may reduce membrane permeability compared to halogenated analogs.

Pharmacological and Physicochemical Implications

Lipophilicity and Bioavailability :

  • The target compound’s Cl substituents and thiazole ring likely result in a higher logP (~3.5–4.0), favoring blood-brain barrier penetration, critical for CNS targets. In contrast, the oxadiazole analog () may exhibit lower logP (~2.8–3.2) due to its electron-withdrawing nature.
  • The pyrazole-containing analog () has reduced molecular weight (370.4 vs.

Receptor Binding :

  • The 3,4-dichlorophenyl group is a hallmark of sigma-1 receptor ligands (e.g., BD 1008, BD 1047 ), suggesting the target compound may share similar binding modes.
  • Replacement with 2,5-dichlorophenyl () could disrupt π-π stacking or hydrophobic interactions in receptor pockets.

Q & A

Q. What methodologies assess the compound’s environmental fate in aqueous systems?

  • Methodological Answer : Conduct hydrolysis studies (pH 3–9, 25–50°C) and analyze half-lives via HPLC. Use QSAR models to predict biodegradability and bioaccumulation potential. Validate with microcosm experiments to track degradation in soil/water matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.